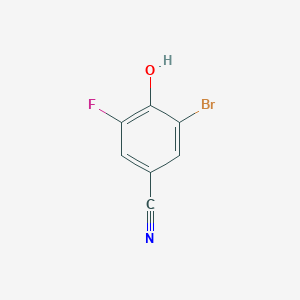

3-Bromo-5-fluoro-4-hydroxybenzonitrile

Description

Contextualization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile within Substituted Benzonitrile (B105546) Chemistry

This compound is a distinct member of the substituted benzonitrile family, featuring a unique substitution pattern that includes a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group. This specific arrangement of functional groups provides a platform for a variety of chemical transformations. The nitrile group can be converted into other functional groups such as amines, amides, or carboxylic acids, while the hydroxyl group can undergo etherification or esterification reactions. The bromine and fluorine atoms offer sites for nucleophilic aromatic substitution and cross-coupling reactions, making this compound a valuable intermediate for constructing more complex molecular frameworks.

The synthesis of related fluoro-4-hydroxybenzonitriles often involves multi-step processes, starting from fluorophenol derivatives. A general synthetic strategy involves the bromination of a fluorophenol, followed by the introduction of the cyano group, often through a cyanation reaction using reagents like copper(I) cyanide. google.com While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis would likely follow similar established methodologies in halogenated aromatic chemistry.

Research Significance and Academic Relevance in Contemporary Organic and Materials Science

The academic and research significance of this compound and its analogs lies in their potential as precursors to a wide array of functional molecules. In medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore, and the presence of halogen atoms can enhance a molecule's metabolic stability and binding affinity to biological targets. For instance, related fluorinated hydroxybenzonitrile derivatives are utilized as key intermediates in the synthesis of complex pharmaceutical compounds.

In the realm of materials science, the unique electronic properties conferred by the fluorine and cyano groups make such compounds interesting candidates for the development of novel functional materials. Benzonitrile derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), particularly in the design of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The introduction of halogen atoms can further modulate the electronic and photophysical properties of these materials. While direct applications of this compound in materials science are not yet widely reported, its structural motifs suggest potential for incorporation into liquid crystals or specialty polymers. The synthesis of fluoro-4-hydroxybenzonitriles has been noted for their utility as starting materials for liquid crystals. google.com

Scope of Academic Inquiry for this compound

The current scope of academic inquiry for this compound appears to be centered on its role as a versatile chemical intermediate. The presence of multiple, distinct functional groups allows for a range of selective chemical modifications. Future research is likely to focus on several key areas:

Exploration of Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its derivatives will be a continuing area of interest.

Application in Medicinal Chemistry: Given the prevalence of halogenated aromatics in pharmaceuticals, this compound will likely be investigated as a scaffold for the synthesis of new bioactive molecules. Its potential to serve as a fragment in drug discovery programs is a promising avenue for future research.

Development of Advanced Materials: Further studies may explore the incorporation of this and similar halogenated hydroxybenzonitriles into the backbone of polymers or as core structures in liquid crystalline materials. The impact of the specific halogen substitution pattern on the material's properties will be a key area of investigation.

Catalytic Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to generate novel biaryl or arylamine structures.

Below is a table summarizing the key properties and potential research directions for this compound.

| Property/Research Area | Description |

| Chemical Structure | Benzene (B151609) ring with bromo, fluoro, hydroxyl, and cyano substituents. |

| Key Functional Groups | -OH, -CN, -Br, -F |

| Synthetic Potential | Intermediate for complex organic molecules. |

| Medicinal Chemistry | Scaffold for bioactive compounds; fragment-based drug discovery. |

| Materials Science | Potential building block for liquid crystals and specialty polymers. |

| Future Research | Development of novel synthetic routes and exploration of its utility in creating functional molecules and materials through various chemical transformations. |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKJFNKASNIOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

The regioselective synthesis of the target compound hinges on the directing effects of the substituents on the aromatic ring. The hydroxyl group is a potent activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. In the precursor, 3-fluoro-4-hydroxybenzonitrile (B1304121), the hydroxyl group at C4 and the fluorine at C3 work in concert to direct incoming electrophiles. The position ortho to the hydroxyl group and para to the fluorine (C5) is sterically and electronically favored for substitution, enabling regioselective bromination.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a primary method for introducing the bromine atom at the C5 position of a 3-fluoro-4-hydroxybenzonitrile precursor. The choice of brominating agent and reaction conditions is critical to achieve high selectivity and yield.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds, such as phenols. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. For highly activated substrates, the reaction can often be carried out under mild conditions without a strong acid catalyst.

In the synthesis of this compound, 3-fluoro-4-hydroxybenzonitrile serves as the substrate. The powerful activating effect of the C4-hydroxyl group strongly directs the incoming electrophile to the positions ortho to it (C3 and C5). Since the C3 position is already occupied by a fluorine atom, bromination occurs with high regioselectivity at the C5 position.

Dichloromethane (B109758) (CH2Cl2) is a common aprotic solvent for these reactions. While specific studies detailing the use of dichloromethane for this exact transformation are not prevalent, its utility in similar NBS-mediated alkylation reactions of indoles has been demonstrated. mdpi.com The reaction is typically performed by dissolving the substrate in dichloromethane, followed by the addition of NBS at or below room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

| Reactant | Reagent | Solvent | Product | Key Feature |

| 3-Fluoro-4-hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Dichloromethane (CH2Cl2) | This compound | High regioselectivity due to directing effects of -OH and -F groups. |

Molecular bromine (Br2) is a fundamental reagent for electrophilic aromatic bromination. The reaction typically involves the polarization of the Br-Br bond by a Lewis acid catalyst, such as ferric bromide (FeBr3) or aluminum chloride (AlCl3), which generates a highly electrophilic bromine species.

However, for substrates that are highly activated, like phenols, the strong electron-donating nature of the hydroxyl group is often sufficient to polarize the bromine molecule, making a Lewis acid catalyst unnecessary. In fact, the use of a Lewis acid with a highly activated substrate can lead to over-bromination and the formation of undesired byproducts. A synthesis for the related compound 3-bromo-4-hydroxybenzonitrile (B56826) from 4-hydroxybenzonitrile (B152051) utilizes molecular bromine in a solvent system of dichloromethane and N,N-dimethylformamide (DMF) without a Lewis acid catalyst. researchgate.net

Should a less activated precursor be used, such as an O-protected 3-fluoro-4-hydroxybenzonitrile (e.g., 3-fluoro-4-methoxybenzonitrile), a Lewis acid catalyst would be necessary to facilitate the bromination. The catalyst would polarize the Br2 molecule, allowing the aromatic ring to attack the electrophilic bromine atom, leading to the formation of a sigma complex, which then rearomatizes by losing a proton.

| Substrate Type | Reagent | Catalyst | Rationale |

| Activated Phenol (B47542) | Molecular Bromine (Br2) | Often not required | -OH group is strongly activating, making the ring sufficiently nucleophilic. |

| Deactivated/Protected Phenol | Molecular Bromine (Br2) | Lewis Acid (e.g., FeBr3) | Catalyst is needed to polarize Br2 and increase its electrophilicity for reaction. |

Fluorination Processes in Precursor Synthesis

The synthesis of the key precursor, 3-fluoro-4-hydroxybenzonitrile, can be accomplished through various routes that strategically introduce the fluorine atom onto an aromatic ring. These methods include building upon an already fluorinated starting material or introducing fluorine at a later stage using specific fluorinating agents.

A common strategy involves starting with a commercially available, multi-substituted aromatic compound and performing chemical transformations to arrive at the desired precursor. One documented route to synthesize 3-fluoro-4-hydroxybenzonitrile starts from 4-bromo-2-fluorophenol. This starting material already contains the necessary fluorine and hydroxyl groups in the correct relative positions (fluoro ortho to hydroxyl).

The synthesis proceeds via a Rosenmund–von Braun reaction, where the bromo-substituent is displaced by a cyano group using copper(I) cyanide (CuCN). This reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like N-Methyl-2-pyrrolidone (NMP). This method effectively leverages a halogenated precursor to install the nitrile function, completing the synthesis of 3-fluoro-4-hydroxybenzonitrile.

Another complex synthetic pathway starts with ortho-fluoro benzotrifluoride. This route involves a sequence of nitration, reduction to an aniline, bromination, and then a diazotization de-amination reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene, which can be further converted to the nitrile. google.com These multi-step sequences demonstrate how fluorinated building blocks are modified through various halogenation and other functional group interconversions.

| Starting Material | Key Transformation | Reagents | Product |

| 4-Bromo-2-fluorophenol | Cyanation (Rosenmund–von Braun reaction) | Copper(I) cyanide (CuCN), NMP | 3-Fluoro-4-hydroxybenzonitrile |

| 3-Fluorophenol | Bromination, Cyanation | Br2 in Chloroform (B151607), then CuCN | 2-Fluoro-4-hydroxybenzonitrile (Isomer) |

Modern fluorination methods provide a versatile toolkit for introducing fluorine atoms. These can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination with KF and CsF: Potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are common sources of nucleophilic fluoride used in the halogen exchange (Halex) reaction. This SNAr reaction requires an aromatic ring substituted with a good leaving group (e.g., -Cl, -Br, -NO2) and activated by at least one strong electron-withdrawing group. To synthesize a precursor like 3-fluoro-4-hydroxybenzonitrile, one could envision starting with a substrate such as 3-chloro-4-hydroxybenzonitrile. The electron-withdrawing nitrile group would activate the ring, facilitating the displacement of the chloride by fluoride from KF or the more reactive CsF. These reactions are often run at high temperatures in polar aprotic solvents.

Electrophilic Fluorination with Selectfluor®: Selectfluor® (F-TEDA-BF4) is a popular, user-friendly electrophilic fluorinating agent. ref.ac.uk It is used to introduce fluorine to electron-rich aromatic and heterocyclic compounds. A plausible route to this compound using this reagent would start with the precursor 3-bromo-4-hydroxybenzonitrile. The potent activating, ortho-directing hydroxyl group would direct the electrophilic fluorine from Selectfluor® to the C5 position, yielding the desired product directly. This approach offers an alternative to brominating a fluorinated precursor.

| Fluorination Type | Reagent | Precursor Example | Mechanism |

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | 3-Chloro-4-hydroxybenzonitrile | Halogen Exchange (SNAr) |

| Electrophilic | Selectfluor® (F-TEDA-BF4) | 3-Bromo-4-hydroxybenzonitrile | Electrophilic Aromatic Substitution |

Multi-Step Organic Reaction Pathways for Complex Architectures

One viable synthetic approach commences with a pre-existing benzonitrile (B105546) derivative, such as 4-hydroxybenzonitrile. This strategy involves the sequential introduction of the fluorine and bromine atoms. The hydroxyl group is a powerful ortho-, para-director, while the nitrile group is a meta-director. In 4-hydroxybenzonitrile, the positions ortho to the hydroxyl group (and meta to the nitrile) are activated towards electrophilic substitution.

A plausible synthetic sequence would involve the electrophilic fluorination of 4-hydroxybenzonitrile, followed by regioselective bromination. The initial fluorination would likely yield a mixture of isomers, with 3-fluoro-4-hydroxybenzonitrile being a key intermediate. Subsequent bromination of this intermediate would be directed by both the hydroxyl and fluoro substituents. The hydroxyl group strongly activates the positions ortho and para to it, while the fluorine atom is a weak deactivator but also an ortho-, para-director. In 3-fluoro-4-hydroxybenzonitrile, the position C5 is ortho to the fluorine and meta to the hydroxyl group, while C2 is ortho to the hydroxyl and meta to the fluorine. The powerful activating effect of the hydroxyl group would likely direct the incoming bromine electrophile to the C3 position, which is ortho to the hydroxyl group, yielding 3-bromo-4-hydroxybenzonitrile. However, to obtain the desired 3-bromo-5-fluoro isomer, a different strategy starting from a fluorinated precursor is more efficient.

A more direct approach from a benzonitrile derivative would be the bromination of 3-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The position C5 is ortho to the fluorine and meta to the hydroxyl and nitrile groups. The position C3 is ortho to the hydroxyl group. Due to the strong activating effect of the hydroxyl group, electrophilic bromination is expected to occur at the positions ortho or para to it. In this case, bromination would likely occur at the C3 position.

| Starting Material | Reagents and Conditions | Key Intermediate(s) | Final Product |

| 4-Hydroxybenzonitrile | 1. Electrophilic Fluorinating Agent (e.g., Selectfluor®) 2. Brominating Agent (e.g., Br2, NBS) in a suitable solvent | 3-Fluoro-4-hydroxybenzonitrile | This compound (as part of a more complex synthesis) |

| 3-Fluoro-4-hydroxybenzonitrile | Brominating Agent (e.g., Br2 in acetic acid) | Not Applicable | 3-Bromo-4-hydroxybenzonitrile (Illustrates regioselectivity) |

A more regioselective and efficient synthesis of this compound originates from a fluorophenol precursor. A particularly effective strategy starts with 3-fluorophenol. google.com

The key steps in this pathway are:

Regioselective Bromination: 3-Fluorophenol undergoes electrophilic bromination. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The position para to the hydroxyl group (C4) is strongly activated, leading to the formation of 4-bromo-3-fluorophenol (B54050) as the major product. This reaction can be carried out using bromine in a solvent like chloroform or acetic acid. google.com

Protection of the Hydroxyl Group (Optional but Recommended): To prevent side reactions in the subsequent cyanation step, the hydroxyl group of 4-bromo-3-fluorophenol is typically protected, for instance, as a benzyl (B1604629) ether.

Cyanation: The bromine atom is then replaced by a nitrile group. This is commonly achieved through a metal-catalyzed cyanation reaction, such as the Rosenmund-von Braun reaction, using a cyanide source like copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). google.com This step yields the protected 2-fluoro-4-hydroxybenzonitrile.

Deprotection: Finally, the protecting group on the hydroxyl function is removed to afford the desired fluorinated hydroxybenzonitrile.

To obtain the target molecule, this compound, a similar strategy could be employed starting from 3,5-difluorophenol. Bromination would yield 4-bromo-3,5-difluorophenol. Subsequent cyanation would then introduce the nitrile group.

| Precursor | Reaction Steps | Reagents and Conditions | Key Intermediate |

| 3-Fluorophenol | 1. Bromination 2. Cyanation | 1. Br2 in Chloroform or Acetic Acid 2. CuCN in NMP at 150-200 °C | 4-Bromo-3-fluorophenol |

Oxybromination presents an alternative method for the bromination of phenols, utilizing an oxidizing agent in the presence of a bromide source. This approach can offer milder reaction conditions and different selectivity compared to using molecular bromine directly. For the synthesis of intermediates leading to this compound, an oxybromination strategy could be adapted.

For instance, starting with 3-fluoro-4-hydroxybenzonitrile, an oxybromination protocol could be employed to introduce the bromine atom at the C5 position. A typical oxybromination system involves an oxidant such as hydrogen peroxide (H₂O₂) or a persulfate salt in the presence of a bromide salt like sodium or potassium bromide. The reaction is often catalyzed by an acid.

The regioselectivity of this reaction would be governed by the directing effects of the existing substituents. The strong activating effect of the hydroxyl group would still favor substitution at the positions ortho and para to it. However, the specific conditions of the oxybromination, including the choice of oxidant and catalyst, can sometimes influence the isomeric distribution of the products. For a sterically hindered and electronically complex substrate like 3-fluoro-4-hydroxybenzonitrile, careful optimization of the reaction conditions would be crucial to achieve the desired regioselectivity.

| Phenolic Substrate | Oxybromination System | Potential Product | Key Considerations |

| 3-Fluoro-4-hydroxybenzonitrile | H₂O₂ / HBr | This compound | Careful control of stoichiometry and reaction conditions to manage regioselectivity and prevent over-bromination. |

| 3-Fluorophenol | KBr / Oxone® | 4-Bromo-3-fluorophenol and other isomers | Optimization of pH and solvent to favor the desired isomer. |

Functional Group Interconversions and Derivatization of this compound

The presence of three distinct functional groups—hydroxyl, bromo, and fluoro—on the benzonitrile core of this compound allows for a wide range of chemical transformations to generate a diverse array of derivatives.

Oxidation and Reduction Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group can be a site for both oxidation and reduction reactions, although the latter is less common for phenols themselves.

Oxidation: The oxidation of the hydroxyl group in this compound is challenging due to the presence of other sensitive functional groups. Strong oxidizing agents could potentially lead to degradation of the molecule. However, under controlled conditions, it might be possible to achieve oxidation. For instance, oxidation to a quinone derivative could be envisioned, although the substitution pattern of the starting material does not directly lead to a simple benzoquinone. More likely, oxidative coupling reactions could occur in the presence of specific catalysts.

Reduction: The term "reduction" of a hydroxyl group in this context typically refers to its conversion into a hydrogen atom (dehydroxylation) or its transformation into other functional groups via intermediates. Direct dehydroxylation of phenols is a difficult transformation. A more common approach involves the conversion of the hydroxyl group into a better leaving group, such as a triflate, followed by a palladium-catalyzed reduction.

A more frequent transformation of the hydroxyl group is its conversion into an ether through alkylation . This reaction involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or another electrophile.

| Transformation | Reagents and Conditions | Expected Product |

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | 3-Bromo-5-fluoro-4-alkoxybenzonitrile |

| O-Acylation (Esterification) | Acyl halide or anhydride (B1165640) (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Triethylamine) | 4-Cyano-2-bromo-6-fluorophenyl acetate |

Nucleophilic and Electrophilic Substitution Reactions of Halogen Atoms

The bromine and fluorine atoms on the aromatic ring exhibit different reactivities towards substitution reactions.

Reactions of the Bromine Atom: The bromine atom is an excellent handle for various cross-coupling reactions, most notably palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would yield a biphenyl (B1667301) derivative. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an arylethyne derivative.

Reactions of the Fluorine Atom: The fluorine atom is generally less reactive towards palladium-catalyzed cross-coupling reactions compared to bromine. However, it is susceptible to nucleophilic aromatic substitution (SNAr) , especially given the presence of the electron-withdrawing nitrile group. The reactivity of halogens in SNAr reactions on aromatic rings often follows the order F > Cl > Br > I, which is the reverse of their reactivity in SN2 reactions. nih.gov This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

For this compound, a strong nucleophile could potentially displace the fluorine atom. The reaction would be further facilitated if the hydroxyl group is deprotonated, as the resulting phenoxide would be a strong electron-donating group, activating the ring towards nucleophilic attack.

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagents | Expected Product |

| Bromine Substitution | |||

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Fluoro-4-hydroxy-3-arylbenzonitrile |

| Buchwald-Hartwig Amination | Primary or secondary amine (R¹R²NH) | Pd catalyst, Phosphine ligand, Base (e.g., NaOt-Bu) | 3-(R¹R²-amino)-5-fluoro-4-hydroxybenzonitrile |

| Fluorine Substitution | |||

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., NaOCH₃, R₂NH) | Polar aprotic solvent (e.g., DMSO, DMF) | 3-Bromo-5-substituted-4-hydroxybenzonitrile |

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Molecular Elaboration

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the elaboration of the molecular structure, enabling the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming a carbon-carbon bond by coupling an organoboron compound with an organohalide. rsc.org In the case of this compound, the carbon-bromine bond can be selectively activated by a palladium catalyst to react with a variety of aryl or vinyl boronic acids or their esters. This reaction is typically carried out in the presence of a base and a palladium catalyst with appropriate ligands. researchgate.net

The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. rsc.org

A representative Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 100 | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 90 | High |

| This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | - | Cs₂CO₃ | THF/Water | 80 | Good |

Note: The conditions and yields in this table are illustrative and would require experimental validation for this specific substrate.

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com For this compound, this reaction provides a pathway to introduce alkenyl substituents at the 3-position of the benzonitrile core. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.

A general scheme for the Heck reaction of this compound is as follows:

Table 2: Representative Heck Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Good |

| This compound | Ethyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile | 80 | Good |

| This compound | 1-Octene | Pd(dba)₂ | XPhos | K₂CO₃ | Toluene | 110 | Moderate |

Note: The conditions and yields in this table are illustrative and would require experimental validation for this specific substrate.

Reactivity of the Nitrile Functionality in Subsequent Syntheses

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups and heterocyclic systems. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide intermediate, which upon further hydrolysis, produces a carboxylic acid. chemistrysteps.com This transformation converts this compound into 3-bromo-5-fluoro-4-hydroxybenzoic acid, a potentially valuable building block.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org This reaction provides a route to 3-bromo-5-fluoro-4-hydroxybenzylamine, introducing a basic amino group that can be further functionalized.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon aqueous workup, yields a ketone. chemistrysteps.com This allows for the introduction of various alkyl or aryl groups adjacent to the aromatic ring.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides, to form tetrazole rings. This is a common strategy for the synthesis of bioisosteres of carboxylic acids in medicinal chemistry.

Table 3: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone |

| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |

Green Chemistry Approaches in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. compoundchem.com In the context of the synthesis of halogenated benzonitriles like this compound, several green chemistry approaches can be considered to improve the environmental footprint of their production.

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. A key principle of green chemistry is the replacement of these solvents with more environmentally benign alternatives. taylorfrancis.comrsc.org For the synthesis of halogenated aromatics, the use of water, supercritical fluids (like CO₂), or biodegradable solvents derived from renewable resources is encouraged. rsc.org Electrophilic halogenation reactions, a common method for producing halogenated arenes, have been successfully carried out in greener solvents like heptane (B126788) using organocatalysts. uni-lj.si

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. greenchemistry.ru Palladium-catalyzed cross-coupling reactions, while powerful, often rely on expensive and sometimes toxic heavy metals. Research into developing more sustainable catalyst systems, such as those based on more abundant and less toxic metals or nanocatalysts that can be easily recovered and reused, is an active area. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of alternative energy sources, such as microwave irradiation, can sometimes lead to shorter reaction times and reduced energy usage. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and biodegradability. greenchemistry.ru While specific biocatalytic routes to this compound may not be established, the broader field of biocatalysis offers potential for the greener synthesis of halogenated aromatic compounds. For instance, haloperoxidases are enzymes that can catalyze the halogenation of aromatic compounds.

Table 4: Application of Green Chemistry Principles to Halogenated Benzonitrile Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Safer Solvents | Replacement of chlorinated solvents with water, supercritical CO₂, or bio-derived solvents. taylorfrancis.comrsc.orguni-lj.si |

| Catalysis | Development of recyclable catalysts, use of more abundant metals, or biocatalysts. researchgate.netgreenchemistry.ru |

| Atom Economy | Designing synthetic routes that minimize byproduct formation. |

| Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Renewable Feedstocks | Sourcing starting materials from renewable biological sources where feasible. compoundchem.com |

Elucidation of Molecular Structure and Reactivity Through Advanced Spectroscopic and Analytical Techniques

Comprehensive Structural Characterization of 3-Bromo-5-fluoro-4-hydroxybenzonitrile

The structural confirmation of this compound relies on the synergistic interpretation of data from various analytical methods. These techniques provide complementary information, allowing for a complete and detailed picture of the molecule's atomic arrangement and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region would likely display two doublets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, fluoro, hydroxyl, and nitrile substituents. The coupling between these protons would provide information about their relative positions on the ring. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Interactive Data Table: Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H-2 | 7.5 - 7.8 | Doublet | ~2-3 |

| H-6 | 7.3 - 7.6 | Doublet | ~2-3 |

| -OH | Variable | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

The Carbon-13 (¹³C) NMR spectrum of this compound would provide information about the carbon framework of the molecule. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, influenced by the attached substituents. The spectrum is expected to show signals for the seven carbon atoms of the benzonitrile (B105546) core, including the carbon of the nitrile group. The carbons directly attached to the electronegative bromine, fluorine, and oxygen atoms would appear at characteristic chemical shifts.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-CN | 115 - 120 |

| C-1 | 105 - 110 |

| C-2 | 130 - 135 |

| C-3 (C-Br) | 110 - 115 |

| C-4 (C-OH) | 150 - 155 |

| C-5 (C-F) | 155 - 160 (doublet due to C-F coupling) |

| C-6 | 120 - 125 |

Note: The exact chemical shifts are dependent on the solvent and the spectrometer frequency. The signal for C-5 is expected to show a large coupling constant with the fluorine atom.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling of the fluorine nucleus with adjacent protons would result in a splitting of this signal, providing further structural confirmation.

Nitrogen-15 (¹⁵N) Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a powerful technique for studying the structure and dynamics of nitrogen-containing compounds in the solid state. For this compound, the ¹⁵N CP/MAS NMR spectrum would exhibit a signal corresponding to the nitrogen atom of the nitrile group. The chemical shift of this signal would be indicative of the electronic environment and intermolecular interactions of the nitrile functionality in the solid state, providing valuable information that complements solution-state NMR data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which can be used to determine its elemental formula.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity. HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula C₇H₃BrFNO. Fragmentation patterns observed in the mass spectrum would provide additional structural information by revealing the stable fragments that are formed upon ionization.

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.94548 |

| [M+Na]⁺ | 237.92742 |

| [M-H]⁻ | 213.93092 |

| [M+NH₄]⁺ | 232.97202 |

| [M+K]⁺ | 253.90136 |

Note: These values are predicted and the actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify individual components of a mixture. In the analysis of a pure sample of this compound, GC provides the retention time, a measure of how long the compound takes to pass through the column, while MS provides a mass spectrum that reveals the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.

The mass spectrum is crucial for confirming the molecular weight and deducing the structure of the compound. The molecular ion peak ([M]⁺) for this compound would be expected to appear at an m/z corresponding to its molecular weight (216.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While specific, publicly available fragmentation data for this compound is limited, the fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for similar aromatic compounds include the loss of small molecules or radicals.

Table 1: Predicted Major Fragmentation Ions for this compound in GC-MS

| m/z Value (Predicted) | Ion Structure/Lost Fragment | Description |

|---|---|---|

| 215/217 | [M-H]⁺ | Loss of a hydrogen radical from the parent molecule. |

| 188/190 | [M-CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |

| 136 | [M-Br]⁺ | Cleavage of the C-Br bond, resulting in the loss of a bromine radical. |

Note: This table is based on predicted fragmentation patterns for similar compounds and awaits experimental verification.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy (ATR-IR, Transmission IR)

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the FTIR spectrum provides clear signatures for its key functional moieties.

The most prominent absorption bands would include a broad peak in the high-wavenumber region characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The nitrile group (C≡N) exhibits a sharp, intense absorption in the triple bond region. The aromatic ring itself gives rise to several characteristic peaks, including C-H and C=C stretching vibrations. The presence of heavy atoms like bromine pushes the C-Br stretching vibration to the far-infrared region (fingerprint region).

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted Range) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |

| ~3100 | Aromatic C-H stretch | Benzene Ring |

| 2240 - 2220 (sharp, strong) | C≡N stretch | Nitrile (-CN) |

| 1600 - 1450 | Aromatic C=C stretch | Benzene Ring |

| 1300 - 1200 | C-O stretch | Phenolic Hydroxyl (-OH) |

| 1250 - 1000 | C-F stretch | Fluoroaromatic |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions like hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample. While FTIR is based on absorption, Raman relies on inelastic scattering. Vibrations that are strong in Raman are often weak in IR, and vice-versa. For this compound, the symmetric vibrations and those involving non-polar bonds are typically more Raman active. The C≡N stretch, while strong in IR, also usually gives a strong, sharp signal in the Raman spectrum. The aromatic ring breathing modes are particularly characteristic in Raman spectroscopy and provide a distinct fingerprint for the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. This technique is particularly sensitive to conjugated systems. The benzonitrile core of this compound contains π-electrons that can be excited to higher energy orbitals. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the hydroxyl (-OH), bromo (-Br), and fluoro (-F) substituents, which act as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted benzonitrile. These shifts are due to the electronic effects (both inductive and resonance) of the substituents on the energy levels of the molecular orbitals.

X-ray Diffraction Analysis for Solid-State Architecture

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding (originating from the phenolic -OH group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in dictating the material's bulk properties, including its melting point, solubility, and stability. While a crystal structure for the specific isomer 3-bromo-2-hydroxybenzonitrile (B84773) has been reported, showing extensive hydrogen bonding and π-stacking, the specific crystallographic data for this compound would be unique to its structure.

Table 3: Potential Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell, the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

Note: This table represents the type of data obtained from an SCXRD experiment; the specific values must be determined experimentally.

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials, including the identification and differentiation of polymorphs. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration in the pharmaceutical and chemical industries, as different polymorphs can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, all of which can have significant implications for the efficacy and manufacturability of a product.

The fundamental principle of PXRD lies in the unique diffraction pattern that a crystalline solid produces when exposed to X-rays. This pattern is a direct consequence of the constructive interference of the monochromatic X-rays scattered by the electrons in the ordered atomic planes of the crystal lattice. According to Bragg's Law (nλ = 2d sinθ), the angles at which this constructive interference occurs are specific to the spacing between the crystal lattice planes (d-spacing).

Each polymorph of a compound possesses a distinct crystal lattice arrangement and, therefore, will generate a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline form. By analyzing the positions (2θ angles) and intensities of the diffraction peaks in a PXRD pattern, scientists can identify the presence of a particular polymorph or a mixture of polymorphs in a sample.

In the context of this compound, while specific experimental data on its polymorphic forms is not widely available in public literature, the application of PXRD would be the standard method for such an investigation. A hypothetical study would involve the preparation of this compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of potential polymorphs. Each resulting solid form would then be analyzed by PXRD.

The resulting diffraction patterns would be compared to identify differences in peak positions and intensities. For instance, one polymorph might exhibit characteristic peaks at specific 2θ angles that are absent in the pattern of another. The presence of a new crystalline phase, or polymorph, is indicated by a powder pattern that is demonstrably different from known forms.

A representative, though hypothetical, data table illustrating how PXRD data for two different polymorphic forms of a compound might be presented is shown below.

Hypothetical PXRD Peak Data for Two Polymorphs

| Polymorph Form A | Polymorph Form B | ||

| 2θ Angle (°) | Intensity (%) | 2θ Angle (°) | Intensity (%) |

| 10.2 | 85 | 11.5 | 92 |

| 12.5 | 100 | 13.8 | 100 |

| 15.8 | 65 | 16.2 | 75 |

| 20.4 | 90 | 21.1 | 88 |

| 25.1 | 70 | 26.3 | 60 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Furthermore, PXRD can be used for the quantitative analysis of polymorphic mixtures. By creating calibration curves from mixtures of known polymorphic composition, the relative amounts of each polymorph in an unknown sample can be determined. This is particularly important for quality control in manufacturing processes to ensure the batch-to-batch consistency of the desired polymorphic form.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the electronic behavior and three-dimensional arrangement of 3-bromo-5-fluoro-4-hydroxybenzonitrile. These methods model the molecule's electrons and nuclei to predict its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net For this compound, DFT calculations, often using the B3LYP functional, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For a molecule like this compound, the electronegative bromine and fluorine atoms, along with the hydroxyl and nitrile groups, would influence the electron distribution and thus the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Halogenated Hydroxybenzonitrile Derivative This table presents typical values for a molecule of this class, as specific computational data for this compound is not available in the reviewed literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

These values help in understanding the molecule's charge transfer properties and its potential interactions with other chemical species.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Optimized Geometrical Parameters for this compound The following are representative bond lengths and angles for a substituted benzonitrile (B105546). Actual calculated values for the target molecule may vary.

| Parameter | Value |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C-O Bond Length | 1.36 Å |

| C≡N Bond Length | 1.15 Å |

| C-C-C Bond Angle (in ring) | ~120° |

| C-C-Br Bond Angle | ~120° |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry of the molecule. Harmonic frequency calculations are a common starting point, though they often systematically overestimate experimental frequencies. Anharmonic calculations, while more computationally intensive, provide more accurate results.

For this compound, these computations would predict characteristic vibrational modes, such as the stretching of the O-H bond, the C≡N triple bond, the C-Br and C-F bonds, and various vibrations of the benzene (B151609) ring. Comparing these theoretical spectra with experimental data can help to confirm the molecule's structure and assign its spectral features.

Table 3: Selected Predicted Vibrational Frequencies for this compound Values are typical for the functional groups listed and are based on general data for substituted benzonitriles. Specific frequencies for the target molecule require dedicated calculation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3600 - 3200 |

| C≡N Stretch | 2260 - 2220 |

| C-F Stretch | 1360 - 1000 |

| C-Br Stretch | 680 - 515 |

Mechanistic Studies through Computational Modeling

Computational modeling is also invaluable for investigating the pathways of chemical reactions, including those used to synthesize this compound.

The synthesis of this compound likely involves steps such as electrophilic aromatic substitution. Computational chemistry can be used to model the entire reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products.

By plotting these energies, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. The step with the highest activation energy is the rate-determining step. Such studies can help in understanding the feasibility of a proposed synthetic route and in optimizing reaction conditions.

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile between reactants and products. For the synthesis of this compound, this would involve analyzing the transition states for the bromination of a precursor molecule and potentially for the formation of the nitrile group.

Computational software can search for and optimize the geometry of these transition states. Vibrational frequency analysis of a transition state structure will show one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. Analyzing the geometry and electronic structure of the transition state provides detailed insight into how bonds are formed and broken during the reaction. For example, in the bromination step, the analysis would detail the interaction of the bromine electrophile with the electron-rich aromatic ring.

Theoretical and computational chemistry provides powerful tools to predict and analyze the solid-state properties of molecules like this compound. These methods allow for the exploration of potential crystal structures and the detailed analysis of the intermolecular forces that govern molecular packing.

Prediction of Polymorphs and Solvates of Related Structures

Computational methods for CSP typically involve generating a large number of plausible crystal packing arrangements from the molecular structure and then ranking them based on their calculated lattice energies. These calculations often employ force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). mdpi.com

For halogenated benzenes, polymorphism is a well-documented phenomenon. Studies on hexahalogenated benzenes, for instance, reveal that these compounds can crystallize in different packing modes, often influenced by the nature and position of the halogen atoms. nih.gov The interplay between various intermolecular interactions dictates which polymorphic form is most stable under specific conditions. For a molecule like this compound, with its multiple functional groups capable of engaging in different types of non-covalent interactions, the potential for polymorphism is significant.

The prediction of solvates, or co-crystals, is another important aspect of computational studies. The formation of solvates depends on the ability of the solvent molecules to be incorporated into the crystal lattice, which is governed by the strength and geometry of the intermolecular interactions between the solute and solvent. Given the hydrogen-bonding capabilities of the hydroxyl group and the potential for other interactions, this compound could likely form solvates with a variety of solvents.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be determined by a complex interplay of several types of intermolecular interactions. Computational analysis allows for the detailed characterization and quantification of these interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrile (-C≡N) group and the hydroxyl oxygen are potential hydrogen bond acceptors. nih.govk-state.edu DFT studies on substituted phenols and cyanophenols have shown that O-H···N and O-H···O hydrogen bonds are significant in determining the supramolecular architecture. nih.govrsc.org The strength of these hydrogen bonds is influenced by the electronic effects of the other substituents on the aromatic ring. mdpi.comutwente.nl In the case of this compound, the electron-withdrawing nature of the bromine, fluorine, and nitrile groups would increase the acidity of the phenolic proton, leading to stronger hydrogen bonds. docbrown.info

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. mdpi.com The region of positive electrostatic potential on the halogen atom, known as the σ-hole, is responsible for this interaction. acs.org Computational studies on brominated aromatic compounds have demonstrated the importance of C-Br···O, C-Br···N, and C-Br···π halogen bonds in directing crystal packing. mdpi.comacs.orgnih.gov In the solid state of this compound, halogen bonds between the bromine atom and the nitrile nitrogen or the hydroxyl oxygen of a neighboring molecule are plausible. researchgate.netresearchgate.net

π-π Stacking: The aromatic ring of this compound allows for π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the π-systems of adjacent rings, play a crucial role in the stability of the crystal lattice. mdpi.com The nature of the substituents on the benzene ring significantly influences the strength and geometry of these interactions. rsc.orgacs.org Electron-withdrawing substituents, such as those present in this compound, can enhance π-π stacking interactions by modifying the quadrupole moment of the aromatic ring. Computational models can predict the preferred stacking arrangements, such as parallel-displaced or T-shaped configurations. acs.orgresearchgate.net

The following table summarizes the key intermolecular interactions expected to be present in the crystal structure of this compound, based on computational studies of related molecules.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Hydroxyl (-OH) | Nitrile (-C≡N), Hydroxyl (-OH) |

| Halogen Bonding | Bromine (-Br) | Nitrile (-C≡N), Hydroxyl (-OH), Aromatic π-system |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

Advanced Materials Science Applications and Supramolecular Chemistry

Integration of 3-Bromo-5-fluoro-4-hydroxybenzonitrile in Organic Semiconductor Development

Halogenation is a well-established strategy for tuning the energy levels of organic semiconducting materials. researchgate.net For instance, the high electronegativity of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a compound. This can enhance the material's stability and facilitate electron transport. researchgate.net The presence of bromine, a larger and more polarizable halogen, can also modulate the electronic bandgap and influence intermolecular interactions, which are critical for charge transport in the solid state. researchgate.net

Aryl halides, the chemical class to which this compound belongs, are widely utilized as starting materials for the synthesis of more complex conjugated polymers and organic optoelectronic materials. researchgate.net The bromine atom in the molecule can serve as a reactive site for cross-coupling reactions, allowing for the construction of larger π-conjugated systems that form the backbone of many organic semiconductors.

The combination of a nitrile (-CN) and a hydroxyl (-OH) group further expands the potential for molecular engineering. These functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the self-assembly and morphology of thin films, which are critical for device performance. The specific substitution pattern of this compound, therefore, presents a unique scaffold for the design of new organic semiconductors with potentially desirable charge transport characteristics and environmental stability.

Role in Liquid Crystal Materials and Display Technology

The rigid, rod-like core of benzonitrile (B105546) derivatives, combined with the influence of halogen substituents on molecular polarity and polarizability, makes them promising candidates for the synthesis of liquid crystalline materials. These materials are central to modern display technologies, relying on the ability of molecules to self-assemble into ordered, yet fluid, phases.

Benzonitrile analogues are frequently employed in the synthesis of liquid crystalline compounds. The nitrile group, with its large dipole moment, contributes significantly to the positive dielectric anisotropy required for the operation of twisted nematic and other liquid crystal display modes. Hydroxybenzonitriles, in particular, serve as versatile precursors for the synthesis of a wide array of liquid crystal derivatives.

For example, 4-hydroxybenzonitrile (B152051) has been used as a starting material to create bent-shaped liquid crystal molecules. These syntheses often involve the reaction of the hydroxyl group to form ester or ether linkages, connecting the benzonitrile core to other molecular fragments to build up the desired liquid crystalline structure. The synthesis of fluorinated hydroxybenzonitriles is also a key area of research, as these compounds are valuable starting materials for liquid crystals used in advanced display applications. The introduction of fluorine atoms can modify the mesomorphic properties, such as the clearing point and viscosity, of the final liquid crystal material.

The transition from an ordered nematic phase to a disordered isotropic liquid phase (the nematic-isotropic transition, or clearing point) is a critical parameter for liquid crystal materials. The temperature at which this transition occurs is highly dependent on the molecular structure. In halogenated benzonitriles, the nature, position, and number of halogen atoms play a crucial role in determining the stability of the nematic phase.

The presence of halogens can influence the nematic-isotropic transition temperature through several mechanisms:

Intermolecular Interactions: Halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base, can enhance the stability of the mesophase. The strength and directionality of these interactions depend on the specific halogen involved.

Dipole Moments: The introduction of electronegative halogens can modify the molecular dipole moment, affecting the dielectric properties and intermolecular forces that govern the liquid crystalline ordering.

Studies on halogen-bonded liquid crystals have shown that the self-assembly of halogenated molecules can lead to the formation of nematic and smectic phases, even when the individual components are not mesomorphic themselves. This highlights the importance of directed intermolecular forces, such as halogen bonding, in dictating the liquid crystalline behavior of these materials. The specific arrangement of bromine and fluorine in this compound is expected to create a unique balance of these interactions, influencing its potential to form or be incorporated into liquid crystalline materials with specific transition temperatures and other desirable properties.

Supramolecular Assembly and Crystal Engineering of Halogenated Benzonitriles

The field of crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Halogenated benzonitriles, including this compound, are excellent candidates for crystal engineering due to the presence of multiple functional groups capable of forming directional non-covalent bonds.

The design of molecular crystals relies on the predictable and reliable formation of supramolecular synthons, which are structural units formed by intermolecular interactions. In halogenated hydroxybenzonitriles, several key interactions can be exploited for crystal engineering:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrile nitrogen or the hydroxyl oxygen of neighboring molecules. Halogen bonds are highly directional, which allows for a high degree of control over the resulting supramolecular architecture. The strength of the halogen bond can be tuned by changing the halogen atom, with iodine forming stronger bonds than bromine.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can interact with the nitrile nitrogen or the hydroxyl oxygen of adjacent molecules. These hydrogen bonds are crucial in directing the assembly of molecules in the solid state.

π-π Stacking: The aromatic rings of the benzonitrile core can engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset face-to-face arrangement of these rings is a common feature in the crystal structures of related compounds.

By strategically combining these intermolecular forces, it is possible to guide the self-assembly of halogenated benzonitriles into specific one-, two-, or three-dimensional networks with tailored properties.

Isostructuality , the phenomenon of different compounds crystallizing in the same or very similar structures, and polymorphism , the ability of a single compound to crystallize in multiple different forms, are important concepts in crystal engineering and materials science. The study of these phenomena in dihalogenated hydroxybenzonitriles can provide valuable insights into the factors that control crystal packing.

For instance, comparing the crystal structures of different isomers of bromo-hydroxybenzonitrile reveals how the position of the bromine substituent can influence the intermolecular interactions and lead to different packing arrangements. In some cases, a change in the substitution pattern may only lead to minor changes in the crystal structure, resulting in isostructural crystals. In other cases, the same molecule may adopt different crystal forms (polymorphs) depending on the crystallization conditions, such as the solvent or temperature.

The presence of both bromine and fluorine in this compound introduces additional complexity and potential for fine-tuning the crystal packing. The interplay between C-Br···N, C-F···H, O-H···N, and other non-covalent interactions will determine the final solid-state structure. Understanding the potential for isostructuality and polymorphism in this and related systems is crucial for controlling the physical properties of the resulting materials, such as solubility, melting point, and optical properties, which are critical for their application in advanced materials.

Role of Halogen Bonds in Crystal Packing and Self-Assembly

An illustrative analogue is the crystal structure of the isomer 3-bromo-2-hydroxybenzonitrile (B84773). mit.edunih.govresearchgate.net In its crystal lattice, a complex network of intermolecular interactions is observed, including O—H···Br and O—H···N hydrogen bonds. mit.edunih.govresearchgate.net These interactions guide the molecules to form one-dimensional spiral chains. mit.edunih.gov This example underscores the cooperative (or competitive) nature of hydrogen and halogen bonding in directing molecular self-assembly. It is highly probable that this compound would exhibit similar, if not more complex, packing motifs due to the additional presence of the fluorine atom, which could also participate in weaker C—H···F interactions.

The table below outlines the key intermolecular interactions that can be anticipated to play a role in the crystal packing of this compound, based on the analysis of analogous structures.

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Halogen Bond | C—Br | N (nitrile), O (hydroxyl) | Directional control, formation of chains or sheets |

| Hydrogen Bond | O—H | N (nitrile), O (hydroxyl), Br | Primary driver of aggregation, formation of strong synthons |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered structures |

| Dipole-Dipole | C≡N, C-F, C-Br | C≡N, C-F, C-Br | Contribution to overall lattice energy and packing efficiency |

The precise arrangement of molecules in the solid state will be a delicate balance of these forces. The directionality of the halogen and hydrogen bonds, combined with the shape of the molecule, will ultimately determine the supramolecular architecture, influencing material properties such as solubility, melting point, and even optical characteristics.

Applications as Versatile Chemical Building Blocks and Intermediates for Functional Materials

The multifunctionality of this compound makes it a highly valuable intermediate in the synthesis of more complex molecules for a range of applications, from pharmaceuticals to advanced materials. nbinno.com The distinct reactivity of each of its functional groups—the hydroxyl, nitrile, bromo, and fluoro substituents—allows for a programmed, stepwise modification of the molecular scaffold.

The bromine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. For instance, a similar compound, 4-bromo-3-fluorobenzonitrile, is utilized as a molecular scaffold for active pharmaceutical ingredients through such cross-coupling reactions. ossila.com

The hydroxyl group can be readily alkylated or acylated to introduce new functionalities or to modify the solubility and electronic properties of the molecule. For example, in the synthesis of the drug Febuxostat, a related intermediate, 3-bromo-4-hydroxybenzonitrile (B56826), undergoes oxyalkylation as a key step. researchgate.net The nitrile group is also a versatile functional group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a different class of compounds with distinct properties.

The combination of these reactive sites allows for the use of this compound as a key building block for a variety of functional materials. Its structure can be incorporated into:

Liquid Crystals: The rigid, polarizable aromatic core is a common feature in liquid crystalline molecules.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the benzonitrile core can be tuned through substitution to create materials with specific emission characteristics.

Pharmaceuticals: The substituted phenyl ring is a common pharmacophore in drug discovery.

Specialty Polymers: The molecule can be functionalized with polymerizable groups to be incorporated into high-performance polymers. nbinno.com

The following table summarizes the key functional groups and their potential synthetic transformations, highlighting the versatility of this compound as a chemical intermediate.

| Functional Group | Potential Reactions | Resulting Structures |

| Bromine | Cross-coupling (Suzuki, Stille, etc.), Nucleophilic Aromatic Substitution | Bi-aryl compounds, extended π-systems, heterocycles |

| Hydroxyl | Etherification, Esterification | Ethers, Esters |

| Nitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amines, Tetrazoles |

| Fluorine | Generally unreactive but influences electronic properties and metabolic stability | Maintained in the final product for property modulation |

Environmental Photochemistry and Degradation Pathways

Phototransformation Studies in Aqueous Media for Halogenated Hydroxybenzonitriles

The photochemical degradation of halogenated hydroxybenzonitriles in water is a key process governing their persistence in the environment. Studies on analogous compounds like bromoxynil (B128292) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) reveal that the primary photochemical reaction is the cleavage of the carbon-halogen bond. researchgate.netresearchgate.net

The kinetics of photodegradation are often quantified by the photolysis quantum yield, which represents the efficiency of a photochemical process. For bromoxynil, the quantum yield of photodegradation has been reported to vary depending on the experimental conditions, such as pH. For instance, at a wavelength of approximately 313 nm, the quantum yields for bromoxynil photodecomposition were 0.054 ± 0.005 in the absence of sodium nitrite (B80452). tandfonline.com In another study, the direct photolysis quantum yield of aqueous bromoxynil at 307 nm was measured to be 0.064 ± 0.001. rsc.orgrsc.org There can be discrepancies in reported values; for example, some studies reported a lower quantum yield of 0.0093 for bromoxynil. researchgate.net These compounds absorb UV light at wavelengths that can lead to their transformation by sunlight. researchgate.net The rate of degradation generally follows pseudo-first-order kinetics.

Interactive Data Table: Photolysis Quantum Yields for Bromoxynil

| pH | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 7.0 | ~313 | 0.048 | rsc.org |

| 2.6 | ~313 | 0.008 | rsc.org |

| 11.0 | ~313 | 0.044 | rsc.org |

| Not Specified | 307 | 0.064 ± 0.001 | rsc.orgrsc.org |

| 7.0 | 290 | 0.02 | rsc.org |

| Not Specified | Not Specified | 0.0093 | researchgate.net |

Note: This data is for bromoxynil and serves as a model for 3-Bromo-5-fluoro-4-hydroxybenzonitrile.

The primary phototransformation pathway for halogenated hydroxybenzonitriles in aqueous media is the sequential replacement of halogen atoms. researchgate.netresearchgate.net For compounds like bromoxynil and ioxynil, the main initial photochemical reaction is the photohydrolysis of a carbon-halogen bond, leading to the formation of a monohalogenated dihydroxybenzonitrile. researchgate.netresearchgate.net A minor pathway involving reduction (replacement of the halogen with a hydrogen atom) has also been observed, particularly in the presence of humic acids. researchgate.netresearchgate.net

In the case of bromoxynil, photolysis in pure water leads to the formation of 3-bromo-4-hydroxybenzonitrile (B56826) and subsequently 4-hydroxybenzonitrile (B152051) as the bromine atoms are sequentially replaced by hydrogen. rsc.org This indicates a dehalogenation process. The formation of bromide ions is a direct consequence of this degradation pathway. rsc.orgrsc.org

The phototransformation of halogenated aromatic compounds in water can proceed through different mechanisms. The initial step is the absorption of a photon, leading to an excited state of the molecule. For halogenated hydroxybenzonitriles, this can result in the homolytic cleavage of the carbon-halogen bond, generating an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the solvent (water) to form a dehalogenated product (reduction) or react with a hydroxyl radical to form a hydroxylated product (photohydrolysis).